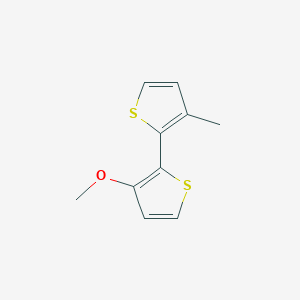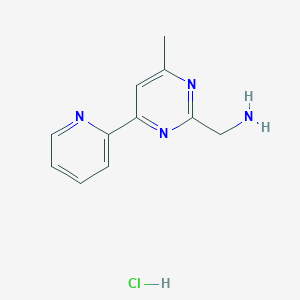
(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride typically involves the reaction of pyridine derivatives with pyrimidine precursors. One common method involves the use of magnesium oxide nanoparticles as a catalyst to facilitate the reaction . The reaction conditions often include the use of solvents such as ethanol and water, and the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyridine or pyrimidine rings are substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an anticancer agent.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptor tyrosine kinases. The compound binds to these receptors, inhibiting their activity and thereby exerting its biological effects . The pathways involved in this mechanism include the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: A similar compound with a pyridine and pyrimidine ring but lacking the methyl and methanamine groups.
4-(Pyridin-2-yl)pyrimidine: Another similar compound with different substitution patterns on the pyrimidine ring.
Uniqueness
The uniqueness of (4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and methanamine groups enhances its reactivity and potential as a pharmacologically active compound.
Properties
Molecular Formula |
C11H13ClN4 |
|---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
(4-methyl-6-pyridin-2-ylpyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H12N4.ClH/c1-8-6-10(15-11(7-12)14-8)9-4-2-3-5-13-9;/h2-6H,7,12H2,1H3;1H |
InChI Key |
OQUPBQRBKWMFNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)C2=CC=CC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene](/img/structure/B12635639.png)
![(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635648.png)
![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)
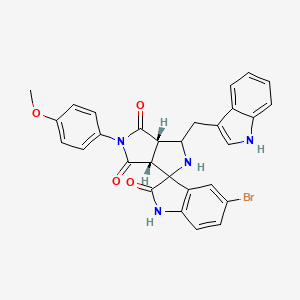
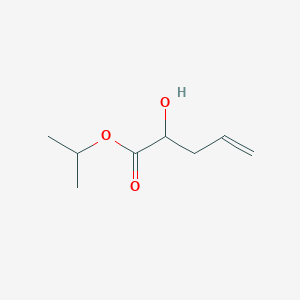
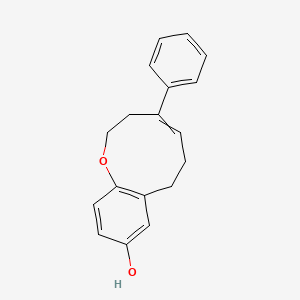
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B12635679.png)
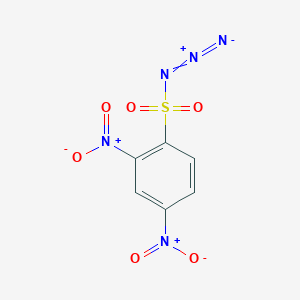
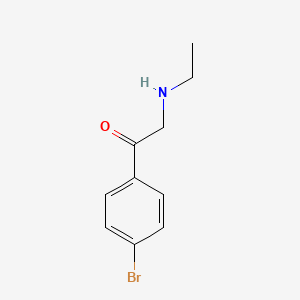
![4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12635705.png)

